

5-Cyanouracil: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 5-Cyanouracil

Cat. No.: B6593361

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For researchers, scientists, and professionals in drug development, **5-cyanouracil** stands as a molecule of significant interest. This pyrimidine derivative serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the realms of antiviral and anticancer agent development. This in-depth guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role within the broader context of nucleotide metabolism.

Core Compound Data

The fundamental physicochemical properties of **5-cyanouracil** are summarized below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	4425-56-3	[1][2][3]
Alternative CAS Number	5428-41-1 (deleted or old)	[1][2][4]
Molecular Formula	C ₅ H ₃ N ₃ O ₂	[4]
Molecular Weight	137.10 g/mol	[4]
IUPAC Name	2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile	[4]
Synonyms	Uracil-5-carbonitrile, 2,4-Dihydroxy-5-pyrimidinecarbonitrile	[4]
Melting Point	295-303 °C (decomposes)	[4]
Appearance	White to cream or yellow crystalline powder	[4]
Purity	Typically ≥95%	[3]
Storage	Room temperature, sealed and dry	[3]

Synthesis and Experimental Protocols

The synthesis of **5-cyanouracil** is crucial for its application in further chemical and pharmaceutical development. Below are methodologies reported in the literature for its preparation.

Protocol 1: From 5-Iodouracil and Cuprous Cyanide

A high-yield method for the preparation of **5-cyanouracil** involves the reaction of 5-iodouracil with cuprous cyanide.[5] This method is also suitable for preparing the corresponding deoxynucleoside, 5-cyano-2'-deoxyuridine, from 5-iodo-2'-deoxyuridine.[5] The use of cuprous cyanide allows for the efficient displacement of the iodine atom at the 5-position of the uracil

ring with a nitrile group. This reaction has been utilized to label the compound with carbon-14 by using [^{14}C]cyanide.[5]

Protocol 2: From Acetylated 5-Bromouracil Nucleosides

An alternative synthetic route provides a unified approach to producing both 5-cyanouridine and 5-cyano-2'-deoxyuridine, which can subsequently be converted to **5-cyanouracil**. [6] The process involves the treatment of the corresponding acetylated 5-bromouracil nucleoside with either sodium cyanide (NaCN) or potassium cyanide (KCN) in dimethyl sulfoxide (Me_2SO). [6] The reaction is typically carried out at a temperature range of 90-110 °C. [6] Following the reaction, a deblocking step is performed to yield the **5-cyanouracil** nucleosides in moderate yields of 35-45%. [6]

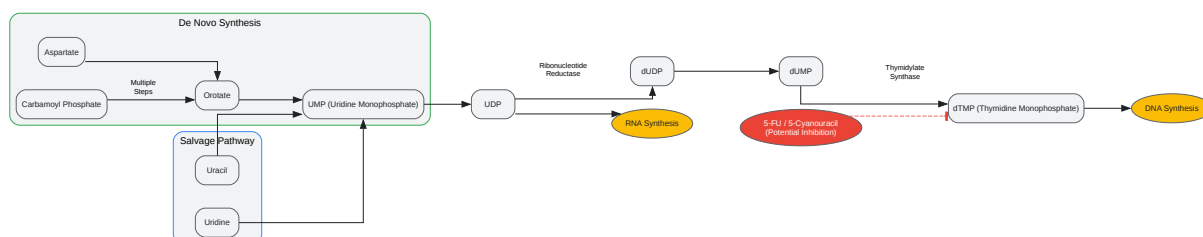
Role in Nucleotide Metabolism and Therapeutic Potential

As a pyrimidine analog, **5-cyanouracil**'s biological activity is closely linked to the pathways of nucleotide metabolism. While direct studies on its specific interactions within signaling pathways are not extensively detailed, its structural similarity to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent, suggests a potential role as an antimetabolite. [7]

Antimetabolites function by inhibiting the synthesis of essential cellular components, such as DNA and RNA, thereby disrupting cell growth and proliferation, particularly in rapidly dividing cancer cells. [8]

The mechanism of action for pyrimidine analogs like 5-FU typically involves the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. [9][10] By extension, it is hypothesized that **5-cyanouracil** or its metabolites could interfere with the de novo or salvage pathways of pyrimidine synthesis.

Below is a diagram illustrating the general pathway of pyrimidine metabolism and the potential point of inhibition by pyrimidine analogs.



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Caption: Pyrimidine metabolism pathway and potential inhibition.

While 5-cyanouridine has shown little significant antiviral activity, its deoxynucleoside counterpart, 5-cyano-2'-deoxyuridine, has demonstrated inhibitory effects against the vaccinia virus.[6] This suggests that derivatives of **5-cyanouracil** may hold therapeutic potential, warranting further investigation into their specific mechanisms of action and efficacy.

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